molecular formula C25H28N2O4 B11317221 6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317221
M. Wt: 420.5 g/mol
InChI Key: MNSMTSCHRBICTF-UHFFFAOYSA-N
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Description

6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure

Preparation Methods

The synthesis of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the ethyl group, the methoxyphenyl group, and the pyrrolidine ring. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and pyrrolidine. The reaction conditions usually involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .

Comparison with Similar Compounds

Similar compounds to 6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide include:

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

6-ethyl-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-3-17-6-11-23-20(14-17)22(28)15-24(31-23)25(29)26-16-21(27-12-4-5-13-27)18-7-9-19(30-2)10-8-18/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,26,29)

InChI Key

MNSMTSCHRBICTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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